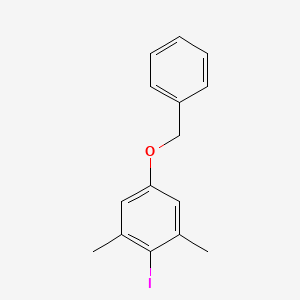

5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,3-dimethyl-5-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15IO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHZYYGVAKLSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600515 | |

| Record name | 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126312-61-6 | |

| Record name | 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyloxy 2 Iodo 1,3 Dimethylbenzene

Strategies for Regioselective Iodination of 1,3-Dimethylbenzene Derivatives

Achieving the desired substitution pattern on the 1,3-dimethylbenzene scaffold requires careful control of the iodination process. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming iodine atom. Several methodologies can be employed for this purpose.

Halogen Exchange Reactions on Aromatic Precursors

Halogen exchange, particularly the Finkelstein reaction, offers a powerful method for the synthesis of aryl iodides from the corresponding aryl bromides or chlorides. This approach is advantageous when the precursor aryl bromide is more readily accessible than the iodide. Copper-catalyzed methodologies have emerged as mild and general procedures for this transformation. For instance, the conversion of aryl bromides to aryl iodides can be achieved using a catalyst system comprising copper(I) iodide (CuI) and a diamine ligand, with sodium iodide (NaI) serving as the iodine source. organic-chemistry.orgmdma.chnih.gov

The reaction conditions are generally tolerant of various functional groups, which is a significant advantage in multi-step syntheses. The choice of solvent and the solubility of the halide salts can influence the reaction rate and equilibrium. mdma.ch For a substrate like a benzyloxy-dimethylbenzene derivative, a precursor such as 2-bromo-5-(benzyloxy)-1,3-dimethylbenzene could be subjected to these conditions to yield the target iodo-compound.

Table 1: Representative Conditions for Copper-Catalyzed Halogen Exchange

| Catalyst System | Iodine Source | Solvent | Temperature (°C) |

| 5 mol% CuI, 10 mol% 1,2- or 1,3-diamine ligand | 2.0 equiv. NaI | Dioxane | 110 |

| 5 mol% CuI, 10 mol% diamine ligand | NaI or KI | n-Butanol or DMF | 110 |

Electrophilic Iodination Approaches

Direct iodination of an aromatic ring is a common strategy, proceeding via an electrophilic aromatic substitution mechanism. Due to the low reactivity of molecular iodine (I₂), an activating agent or a more potent iodine source is typically required. For a precursor like 3,5-dimethylphenol (B42653), the hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. To achieve selective mono-iodination at the 2-position, careful selection of the iodinating reagent and reaction conditions is paramount.

Common iodinating agents include N-iodosuccinimide (NIS), which can be activated by an acid catalyst. researchgate.netorganic-chemistry.org The use of NIS in combination with a catalytic amount of an acid such as trifluoroacetic acid allows for the regioselective iodination of activated aromatic compounds under mild conditions. organic-chemistry.org Other specialized iodinating reagents have been developed for the efficient and regioselective iodination of phenols. researchgate.netmdpi.com For instance, a reagent system of I₂/NaNO₂ in an aqueous methanol (B129727) solution has been shown to effectively iodinate phenols at room temperature. thieme-connect.com

If starting with 1-(benzyloxy)-3,5-dimethylbenzene (B7891601), the benzyloxy group, being an ortho-, para-director, would also favor iodination at the 2-, 4-, and 6-positions. Controlling the stoichiometry and reaction conditions would be crucial to obtain the desired 2-iodo product.

Table 2: Reagents for Electrophilic Iodination of Activated Aromatic Rings

| Iodinating Reagent | Activator/Co-reagent | Typical Substrates |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalytic) | Methoxy- or methyl-substituted aromatics |

| I₂ | NaNO₂ | Phenols |

| bis-(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate | - | Phenols |

Decarboxylative Iodination via Hypervalent Iodine Reagents

Decarboxylative iodination presents an alternative route where a carboxylic acid group is replaced by an iodine atom. This method can offer excellent regioselectivity as the position of iodination is predetermined by the location of the carboxyl group. This strategy would involve the synthesis of a precursor such as 5-(benzyloxy)-2,6-dimethylbenzoic acid.

While traditional methods like the Hunsdiecker reaction have limitations when applied to aromatic carboxylic acids, modern transition-metal-free approaches have been developed. These methods often utilize hypervalent iodine reagents and can proceed under milder conditions. nih.gov A low-cost system employing readily available benzoic acids and molecular iodine (I₂) has been reported for the decarboxylative iodination of a range of electron-rich benzoic acids. mdpi.comnih.gov

This synthetic route offers a distinct advantage in terms of regiochemical control, provided the required carboxylic acid precursor is accessible.

Introduction of the Benzyloxy Moiety

The benzyloxy group is typically introduced through an etherification reaction, most commonly the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

Etherification Reactions of Phenolic or Benzylic Alcohol Precursors

The most direct approach for the synthesis of 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene via this strategy would involve the reaction of 2-iodo-3,5-dimethylphenol (B12504862) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers. orgchemres.org

The reaction proceeds by first deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The resulting phenoxide then displaces the halide from the benzyl halide in an Sₙ2 reaction. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to accelerate the rate of the Sₙ2 reaction. For hindered phenols, the addition of a catalyst such as tetrabutylammonium (B224687) iodide (TBAI) can significantly accelerate the benzylation. nih.gov

Table 3: Typical Conditions for Williamson Ether Synthesis of Aryl Benzyl Ethers

| Phenolic Substrate | Benzylating Agent | Base | Solvent | Catalyst (optional) |

| Aryl-OH | Benzyl bromide | NaH | THF | TBAI |

| Aryl-OH | Benzyl chloride | K₂CO₃ | DMF | - |

Considerations for Protecting Group Chemistry

In a synthetic sequence where iodination is performed after the introduction of the benzyloxy group, the benzyloxy group itself can be considered as a protecting group for the phenolic hydroxyl. Protecting the hydroxyl as a benzyl ether prevents its interference with certain reagents and can influence the regiochemical outcome of subsequent reactions.

However, the benzyl group is generally stable under many iodination conditions. The primary consideration in this synthetic order is the directing effect of the benzyloxy group in the electrophilic iodination step. As an ortho-, para-director, it will activate the positions adjacent (2- and 6-) and opposite (4-) to it. Therefore, achieving selective iodination at the 2-position of 1-(benzyloxy)-3,5-dimethylbenzene would require careful control of the reaction conditions to favor mono-iodination and to potentially exploit any subtle steric or electronic differences between the available positions.

Conversely, if iodination is performed first on 3,5-dimethylphenol, the free hydroxyl group is a very strong activating group. While this facilitates the iodination, it can also lead to over-iodination. Therefore, careful control of stoichiometry and reaction time is crucial to obtain the mono-iodinated product, 2-iodo-3,5-dimethylphenol, which can then be benzylated.

Multi-Step Synthetic Sequences and Optimization

Linear and Convergent Synthetic Pathways

A common and logical approach to the synthesis of this compound is a linear synthetic pathway . This strategy involves the sequential modification of a starting material through a series of reactions until the final product is obtained. A plausible and widely applicable linear synthesis for this target molecule begins with 3,5-dimethylphenol.

The key steps in this proposed linear synthesis are:

O-Benzylation of 3,5-dimethylphenol: The first step is the protection of the hydroxyl group of 3,5-dimethylphenol as a benzyl ether. This is typically achieved through a Williamson ether synthesis. In this reaction, the phenolic proton is first removed by a base to form the more nucleophilic phenoxide. This is followed by the reaction of the phenoxide with a benzyl halide, such as benzyl bromide or benzyl chloride, to form 5-(benzyloxy)-1,3-dimethylbenzene.

Ortho-iodination: The second step is the regioselective iodination of the resulting 5-(benzyloxy)-1,3-dimethylbenzene. The benzyloxy group, along with the two methyl groups, are ortho, para-directing and activating substituents on the benzene (B151609) ring. This electronic activation facilitates electrophilic aromatic substitution. The iodination is directed to the ortho position relative to the bulky benzyloxy group, which is also sterically favored. This is typically accomplished using molecular iodine in the presence of an oxidizing agent.

A convergent synthetic pathway , in contrast, would involve the synthesis of separate fragments of the molecule, which are then combined in a later step. For a molecule like this compound, a fully convergent approach is less common. However, one could envision a semi-convergent strategy where a pre-iodinated precursor is coupled with a benzyl group, though this is generally less efficient than the linear approach described.

Yield Optimization and Purification Strategies

Maximizing the yield and ensuring the purity of the final product are paramount in any synthetic sequence. This involves careful optimization of reaction conditions and the use of appropriate purification techniques for each step.

Yield Optimization:

For the Williamson ether synthesis of 5-(benzyloxy)-1,3-dimethylbenzene, several factors can be optimized to improve the yield. The choice of base, solvent, and temperature are all critical. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the phenol (B47542) without causing side reactions. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF), which can solvate the cation of the base and promote the nucleophilic attack of the phenoxide. The reaction temperature can also be adjusted to ensure a reasonable reaction rate without promoting decomposition or side reactions.

For the iodination step , the choice of iodinating agent and catalyst is crucial for achieving high regioselectivity and yield. A common method for the iodination of activated aromatic rings involves the use of molecular iodine in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or a silver salt. The oxidizing agent generates a more electrophilic iodine species in situ, which then attacks the electron-rich aromatic ring. The reaction conditions, including solvent and temperature, must be carefully controlled to prevent over-iodination or other side reactions.

Below is a table summarizing typical reaction conditions for the linear synthesis of this compound:

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | O-Benzylation | 3,5-Dimethylphenol, Benzyl bromide, K₂CO₃, Acetone, Reflux | 85-95 |

| 2 | Iodination | 5-(Benzyloxy)-1,3-dimethylbenzene, I₂, H₂O₂, Acetic acid, Room Temp | 70-85 |

Purification Strategies:

After each synthetic step, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.

For the intermediate, 5-(benzyloxy)-1,3-dimethylbenzene , a simple workup involving an aqueous wash to remove the base and any inorganic salts, followed by extraction with an organic solvent, is typically sufficient. Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

The final product, This compound , often requires more rigorous purification. After the reaction workup, which typically involves quenching the excess oxidizing agent and iodine, the crude product is usually purified by column chromatography . A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used to separate the desired product from any remaining starting material and potential regioisomers.

Recrystallization is another effective method for purifying the final product, provided a suitable solvent system can be found. This technique can yield highly pure crystalline material. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.

The purity of the intermediate and the final product is typically assessed using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Reactivity and Transformational Chemistry of 5 Benzyloxy 2 Iodo 1,3 Dimethylbenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 5-(benzyloxy)-2-iodo-1,3-dimethylbenzene, the presence of the iodide substituent makes it an excellent candidate for such transformations due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling: Scope and Mechanistic Investigations

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between organoboron compounds and organic halides. While specific studies detailing the comprehensive scope and mechanistic investigations of this compound in Suzuki-Miyaura couplings are not extensively documented in publicly available literature, general principles of this reaction can be applied to understand its expected reactivity.

Based on established Suzuki-Miyaura coupling protocols, this compound is expected to react with a wide range of arylboronic acids and their corresponding esters. The electronic nature of the boronic acid can influence the reaction rate and yield. Electron-rich arylboronic acids generally react faster, while electron-deficient ones may require more forcing conditions. Steric hindrance on the arylboronic acid can also impact the efficiency of the coupling.

A representative, albeit generalized, set of reaction conditions and potential outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids is presented in the table below. It is important to note that these are illustrative examples and actual results would be dependent on specific experimental optimization.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | High |

| 3 | 4-Nitrophenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | Moderate-High |

| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | THF | Moderate |

This table is a generalized representation based on known Suzuki-Miyaura couplings and does not reflect experimentally verified data for this specific substrate.

The choice of catalytic system, including the palladium source and the ligand, is crucial for the success of the Suzuki-Miyaura coupling. For a substrate like this compound, common palladium precursors such as Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) would likely be effective. The selection of the ligand plays a significant role in promoting the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos are often employed to enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.

The reaction can be performed in a variety of organic solvents, including toluene, dioxane, and DMF. Aqueous solvent systems, often in combination with a water-soluble base, are also widely used and are considered more environmentally friendly. The choice of base, such as Na₂CO₃, K₃PO₄, or Cs₂CO₃, is critical for the transmetalation step.

For the Suzuki-Miyaura coupling of this compound with achiral arylboronic acids, the product will also be achiral, so stereochemical considerations are not applicable. In terms of regiochemistry, the coupling will occur exclusively at the position of the iodine atom, as the C-I bond is significantly more reactive than any C-H or C-O bonds on the molecule under these conditions.

Stille Coupling: Applications in Carbon-Carbon Bond Formation

The Stille coupling provides another powerful method for C-C bond formation by reacting an organic halide with an organostannane reagent. Similar to the Suzuki-Miyaura coupling, specific literature detailing the Stille coupling of this compound is sparse. However, its reactivity can be inferred from the general principles of the Stille reaction.

This compound is expected to couple with a variety of organostannane reagents, including aryl-, vinyl-, and alkynylstannanes. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. The transfer of the organic group from the tin reagent is generally efficient, and the reaction is tolerant of a wide range of functional groups.

A hypothetical data table illustrating the potential scope of the Stille coupling for this substrate is provided below.

| Entry | Organostannane Reagent | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | High |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | High |

| 3 | (4-Methoxyphenyl)trimethylstannane | Pd₂(dba)₃ | P(fur)₃ | NMP | Moderate-High |

| 4 | Tributyl(phenylethynyl)stannane | AsPh₃ | CuI (co-catalyst) | DMF | High |

This table is a generalized representation based on known Stille couplings and does not reflect experimentally verified data for this specific substrate.

Influence of Reaction Conditions (e.g., Microwave Assistance)

Reaction conditions play a critical role in governing the efficiency, selectivity, and rate of transformations involving this compound. The application of microwave irradiation, in particular, has emerged as a powerful tool for accelerating organic reactions. psu.edu

Microwave-assisted synthesis offers several advantages over conventional heating methods. nih.gov By directly coupling with polar molecules in the reaction mixture, microwave energy provides rapid and uniform heating, often leading to a dramatic reduction in reaction times—from hours to mere minutes. psu.edunih.gov This can also minimize the formation of thermal degradation byproducts. psu.edu For cross-coupling reactions with this compound, microwave irradiation can enhance catalyst turnover frequency and drive reactions to completion more efficiently. nih.gov Furthermore, microwave assistance often enables the use of greener solvents or even solvent-free conditions, aligning with the principles of sustainable chemistry. arkat-usa.orgfao.org

The table below illustrates a hypothetical comparison of a generic cross-coupling reaction under conventional and microwave heating, based on typical outcomes reported in the literature.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 5-30 min) researchgate.net |

| Temperature | Bulk heating, potential for hotspots | Uniform, rapid heating nih.gov |

| Yield | Moderate to good | Often higher due to reduced side reactions nih.gov |

| Solvent | High-boiling point solvents (e.g., DMF, Toluene) | Wider solvent choice, including low-boiling point solvents or solvent-free arkat-usa.org |

Heck Reaction (Mizoroki-Heck Reaction): Arylation of Olefinic Substrates

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl halides with alkenes. buecher.de this compound is an ideal substrate for this reaction, where the 3,5-dimethyl-4-(benzyloxy)phenyl moiety is transferred to an olefinic partner. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by alkene coordination, migratory insertion, and finally, β-hydride elimination to release the product and regenerate the catalyst. buecher.dethieme-connect.de

Intermolecular and Intramolecular Heck Cyclizations

The Heck reaction can be performed in both an intermolecular and intramolecular fashion.

Intermolecular Heck Reaction: In this mode, this compound reacts with a separate alkene molecule, such as styrene (B11656) or an acrylate (B77674) ester, to form a more complex, substituted alkene. mdpi.com This is a powerful method for extending carbon frameworks.

Intramolecular Heck Reaction (IMHR): If an alkene is tethered to the aryl core via a suitable linker, an intramolecular cyclization can occur. wikipedia.org This is a highly effective strategy for constructing carbocyclic and heterocyclic ring systems. chim.it The regiochemical outcome of the cyclization is often predictable, with a preference for forming five- or six-membered rings. wikipedia.org For instance, a substrate derived from this compound with a tethered pentenyl group would be expected to undergo a 6-exo-trig cyclization to form a dihydronaphthalene derivative.

Regioselectivity and Stereoselectivity in Olefin Arylation

The regioselectivity of the Heck reaction—the site of arylation on the alkene—is a critical consideration. buecher.de With monosubstituted olefins like styrene, arylation can occur at either the α- or β-carbon. The outcome is influenced by the electronic nature of the olefin and the specific catalytic system employed. chemrxiv.org

Neutral Pathway: In the standard Heck reaction (neutral pathway), coupling with electron-deficient olefins (e.g., acrylates) typically yields the β-substituted (linear) product. With styrenes, a mixture of linear and branched isomers can result, although the linear product often predominates. buecher.de

Cationic Pathway: The use of silver or thallium salts can force the reaction through a cationic pathway, which can alter or enhance regioselectivity. princeton.edu

Catalyst Design and Recycling in Heck Transformations

The choice of palladium catalyst and associated ligands is paramount for a successful Heck reaction. While simple systems like Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) are effective, modern catalyst design focuses on improving activity, stability, and recyclability.

| Catalyst / Ligand Type | Description | Advantages for Heck Reactions |

| Palladium(II) Precursors | e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂. Reduced in situ to the active Pd(0) species. | Air-stable, readily available, widely used. princeton.edu |

| Palladium(0) Precursors | e.g., Pd(PPh₃)₄, Pd₂(dba)₃. Directly useable active catalyst. | Does not require an in situ reduction step. chim.it |

| Phosphine Ligands | e.g., Triphenylphosphine (PPh₃), BINAP. Stabilize the Pd center and modulate its reactivity. | Can influence selectivity and catalyst stability. Chiral ligands like BINAP enable asymmetric Heck reactions. princeton.educhim.it |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands that form robust bonds with palladium. | Can lead to highly stable and active catalysts, suitable for challenging substrates. |

| Heterogeneous Catalysts | Palladium nanoparticles supported on materials like charcoal, silica (B1680970), or polymers. | Facilitate easy separation and recycling of the expensive palladium catalyst. |

Negishi Coupling: Exploiting Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organohalide and an organozinc reagent. units.it This reaction is distinguished by the high nucleophilicity and exceptional functional group tolerance of organozinc compounds. units.it For this compound, a Negishi coupling would involve its reaction with an organozinc species (R-ZnX) to form a new C-C bond.

The preparation of the requisite organozinc reagent is straightforward, typically involving the direct insertion of zinc metal into an organohalide or transmetalation from an organolithium or Grignard reagent. units.itnih.gov The reaction of this compound with an alkyl-, vinyl-, or arylzinc reagent would proceed under mild conditions, catalyzed by a palladium complex such as Pd(PPh₃)₄.

A typical Negishi coupling protocol involving this substrate might look as follows:

Organozinc Formation: An organic halide (R-X) is reacted with activated zinc dust to form the organozinc reagent (R-ZnX).

Cross-Coupling: this compound is added to the organozinc reagent in the presence of a catalytic amount of a palladium(0) source.

Workup: The reaction is quenched, and the desired biaryl or alkylated arene product is isolated.

The mild conditions and high tolerance for functional groups like ethers make the Negishi coupling an excellent method for elaborating the structure of this compound. units.it

Cross-Coupling with Organozinc Compounds

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for forming carbon-carbon bonds. For a substrate like this compound, the carbon-iodine bond is the reactive site for this transformation. The aryl iodide is expected to readily undergo oxidative addition to a low-valent palladium or nickel center, initiating the catalytic cycle.

Subsequent transmetalation with an organozinc reagent (R-ZnX) and reductive elimination would yield the coupled product. The general mechanism allows for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. Functionalized organozinc reagents are well-tolerated in these reactions. nih.gov For instance, aryl-, benzyl-, and alkylzinc halides containing sensitive groups like esters or nitriles can react efficiently. nih.gov Modern methods have even enabled such couplings to be performed in aqueous media at room temperature, highlighting the robustness of this chemistry. organic-chemistry.org

Table 1: Predicted Negishi Cross-Coupling Reactions of this compound

| Organozinc Reagent (R-ZnX) | Catalyst | Predicted Product |

|---|---|---|

| Methylzinc chloride | Pd(PPh₃)₄ | 5-(Benzyloxy)-1,2,3-trimethylbenzene |

| Phenylzinc chloride | Pd(OAc)₂ / S-Phos | 5'-(Benzyloxy)-2',4',6'-trimethyl-[1,1'-biphenyl] |

Note: This table is predictive and based on established Negishi coupling methodologies. Specific reaction conditions and yields for this compound are not available in the reviewed literature.

Tolerance to Diverse Functional Groups

A key advantage of palladium- and nickel-catalyzed cross-coupling reactions is their high degree of functional group tolerance. nih.gov The benzyloxy group and the two methyl groups on the this compound core are stable and unlikely to interfere with the standard Negishi coupling cycle. The reaction is compatible with a wide array of functionalities on the organozinc partner, including esters, ketones, amides, and nitriles. nih.govorganic-chemistry.org This tolerance allows for the direct coupling of complex fragments without the need for extensive protecting group strategies, making it a valuable tool in multi-step synthesis.

Other Transition Metal-Catalyzed Transformations

Copper-Catalyzed Coupling Reactions (e.g., C-N, C-O, C-S Bond Formations)

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are instrumental for forming carbon-heteroatom bonds. Aryl iodides like this compound are excellent substrates for these transformations due to the high reactivity of the C-I bond.

C-N Bond Formation: The coupling of aryl iodides with amines, amides, or nitrogen-containing heterocycles is efficiently catalyzed by copper complexes, typically Cu(I). This reaction provides a direct route to N-arylated products.

C-O Bond Formation: The Ullmann condensation for synthesizing diaryl ethers involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). This compound would be expected to react with various phenols to form more complex ether structures.

C-S Bond Formation: Similarly, copper catalysts facilitate the coupling of aryl iodides with thiols to produce aryl thioethers.

Table 2: Predicted Copper-Catalyzed Coupling Reactions of this compound

| Coupling Partner | Catalyst System (Typical) | Predicted Product Type |

|---|---|---|

| Aniline | CuI / Ligand | N-Aryl Amine |

| Phenol | CuI / Base | Diaryl Ether |

Note: This table is predictive. Specific experimental data for this compound in these reactions is not documented in the searched literature.

Functional Group Interconversions and Aromatic Reactions

Reactions at the Benzylic Position (e.g., Selective Oxidation, Nucleophilic Substitution)

The term "benzylic position" refers to the carbon atom directly attached to a benzene (B151609) ring. In this compound, there are two types of benzylic positions: the CH₂ of the benzyl (B1604629) group and the CH₃ of the two methyl groups. These positions exhibit enhanced reactivity due to resonance stabilization of intermediates (radicals, carbocations, or carbanions) by the adjacent aromatic ring. libretexts.orgucalgary.ca

Selective Oxidation: The methyl groups on the 1,3-dimethylbenzene core are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize benzylic C-H bonds to carboxylic acids. libretexts.org Under controlled conditions, milder oxidation might be possible. The benzylic CH₂ of the ether is less prone to oxidation under these conditions but could be cleaved under different oxidative protocols.

Nucleophilic Substitution: While the benzyloxy group itself is not a leaving group, the benzylic position of the benzyl group could become reactive if the ether were cleaved. More relevant are substitution reactions on the methyl groups after initial functionalization. For example, radical bromination using N-Bromosuccinimide (NBS) would selectively install a bromine atom at one of the benzylic methyl groups, creating a benzyl bromide derivative. libretexts.orgchemistry.coach This new C-Br bond would be highly susceptible to nucleophilic substitution (via Sₙ1 or Sₙ2 mechanisms) by a wide range of nucleophiles. chemistry.coachkhanacademy.org

Electrophilic Aromatic Substitution on the 1,3-Dimethylbenzene Core

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. msu.eduuomustansiriyah.edu.iq The existing substituents on the this compound ring dictate the position of further substitution.

The substituents are:

-OCH₂Ph (Benzyloxy): A strongly activating, ortho-, para-directing group due to the resonance donation of the oxygen's lone pairs. libretexts.org

-CH₃ (Methyl): Two activating, ortho-, para-directing groups. libretexts.org

-I (Iodo): A deactivating, ortho-, para-directing group. uci.edu

The combined effect of these groups makes the ring highly activated towards EAS. The directing effects must be considered together. The powerful ortho-, para-directing influence of the benzyloxy group at position 5, along with the methyl groups at 1 and 3, will direct incoming electrophiles to the available ortho and para positions. The most likely positions for substitution are C4 and C6, which are ortho to the benzyloxy group and ortho/para to the methyl groups. Steric hindrance from the existing iodine and methyl groups would also influence the final regiochemical outcome.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methylzinc chloride |

| Phenylzinc chloride |

| (4-cyanophenyl)zinc bromide |

| 5-(Benzyloxy)-1,2,3-trimethylbenzene |

| 5'-(Benzyloxy)-2',4',6'-trimethyl-[1,1'-biphenyl] |

| 4'-(Benzyloxy)-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile |

| Aniline |

| Phenol |

| Thiophenol |

| Potassium permanganate |

Radical Reactions Involving the Iodinated Aromatic Ring

The carbon-iodine (C-I) bond in this compound is the weakest bond in the molecule, making it susceptible to homolytic cleavage to generate an aryl radical. This reactivity is the basis for a variety of radical-mediated transformations. While specific literature on the radical reactions of this compound is not extensively documented, its reactivity can be inferred from well-established principles of radical chemistry of iodoarenes. The presence of the electron-donating benzyloxy and dimethyl groups can influence the stability and reactivity of the resulting aryl radical.

The generation of the 4-(benzyloxy)-2,6-dimethylphenyl radical from this compound can be initiated through several methods, including photochemical irradiation, thermal decomposition of radical initiators, or single-electron transfer from a reductant. Once formed, this aryl radical can undergo a variety of transformations, primarily intramolecular cyclizations and intermolecular reactions.

Intramolecular Radical Cyclization

Aryl radicals are known to undergo efficient intramolecular cyclization reactions, particularly when a tethered unsaturated moiety is present in the molecule. For this compound, this would require prior modification of the molecule to introduce a side chain with a double or triple bond. For instance, if an allyloxy group were present on the benzyl substituent, the generated aryl radical could undergo a 5-exo-trig cyclization, a kinetically favored process, to form a five-membered ring.

The general mechanism for such a reaction, initiated by a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen atom donor such as tributyltin hydride (Bu₃SnH) or a thiol, would proceed as follows:

Initiation: Homolytic cleavage of the initiator to generate radicals.

Propagation:

Abstraction of the iodine atom from this compound by the initiator radical to form the 4-(benzyloxy)-2,6-dimethylphenyl radical.

Intramolecular cyclization of the aryl radical onto the tethered alkene.

Hydrogen atom abstraction by the newly formed alkyl radical from the hydrogen donor to yield the final product and regenerate the propagating radical.

A hypothetical example of such a reaction is presented in the table below, illustrating the expected product from a suitably substituted precursor.

| Starting Material | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|

| 5-(Allyloxybenzyloxy)-2-iodo-1,3-dimethylbenzene | AIBN (cat.), Bu₃SnH, Benzene, 80 °C | Dihydrofuran-fused aromatic product | (Predicted) >70 |

Intermolecular Radical Reactions

In the absence of an intramolecular reaction partner, the 4-(benzyloxy)-2,6-dimethylphenyl radical can participate in intermolecular reactions. These can include:

Hydrogen Abstraction: The simplest fate is the abstraction of a hydrogen atom from the solvent or a hydrogen donor, leading to the formation of 4-(benzyloxy)-1,3-dimethylbenzene. This is often a competing side reaction.

Addition to π-Systems: The aryl radical can add to external alkenes, alkynes, or aromatic rings in a Giese reaction or a homolytic aromatic substitution (SₐH) type mechanism. The efficiency of these reactions depends on the concentration and reactivity of the radical trap.

The table below summarizes some predicted intermolecular radical reactions of this compound.

| Reactant 2 | Initiation Method | Reaction Type | Expected Product |

|---|---|---|---|

| Acrylonitrile | Photolysis (λ > 300 nm) | Radical Addition | 3-(4-(Benzyloxy)-2,6-dimethylphenyl)propanenitrile |

| Benzene (solvent) | AIBN, heat | Homolytic Aromatic Substitution | 4-(Benzyloxy)-2,6-dimethyl-1,1'-biphenyl |

| Tributyltin hydride | AIBN, heat | Reduction (De-iodination) | 4-(Benzyloxy)-1,3-dimethylbenzene |

The reactivity in these radical processes is governed by factors such as the stability of the radical intermediates, steric hindrance around the radical center and the reaction partner, and the reaction conditions (temperature, solvent, initiator). The presence of two methyl groups ortho to the radical center in the 4-(benzyloxy)-2,6-dimethylphenyl radical would introduce significant steric hindrance, which could influence the regioselectivity and rate of intermolecular additions.

Applications of 5 Benzyloxy 2 Iodo 1,3 Dimethylbenzene As a Synthetic Intermediate

Building Block for Complex Organic Scaffolds

5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene is an ideal starting material for the synthesis of complex biaryl and poly-aryl scaffolds. The iodo-substituent allows for participation in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are fundamental in creating carbon-carbon bonds between aromatic rings, which are core structures in many natural products and biologically active molecules.

For instance, a Suzuki-Miyaura coupling reaction would involve the reaction of this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This would result in the formation of a new biaryl compound where the iodine atom is replaced by the aryl group from the boronic acid. The benzyloxy protecting group can then be removed, typically by hydrogenolysis, to yield a substituted biphenyl (B1667301) with a hydroxyl group, a common motif in complex natural products.

Intermediate in the Synthesis of Pharmaceutical Precursors

The structural motifs accessible from this compound are prevalent in many pharmaceutical compounds. Its ability to undergo various coupling reactions makes it a key intermediate in the synthesis of precursors for drugs targeting a range of conditions. For example, the biaryl structures formed via Suzuki or Negishi couplings are found in a number of receptor antagonists and enzyme inhibitors. nih.gov

The synthesis of dopamine (B1211576) receptor antagonists, for instance, often involves the construction of complex aromatic systems. nih.gov The benzyloxy- and iodo- functionalities of this compound provide the necessary handles to build such structures through sequential coupling and deprotection steps.

Role in the Development of Agrochemical Active Ingredients

In the field of agrochemicals, particularly in the development of novel herbicides and fungicides, the synthesis of complex organic molecules with high efficacy and selectivity is crucial. Aryloxyphenoxypropionate-based herbicides, for example, are a significant class of agrochemicals. mdpi.com The core structures of many such compounds can be assembled using cross-coupling strategies where an iodoarene, such as this compound, serves as a key building block. The ability to introduce diverse functionalities through the iodo-group allows for the fine-tuning of the biological activity and selectivity of the resulting agrochemical. researchgate.netnih.gov

Utility in Materials Science: Polymers, Dyes, and Coatings

The reactivity of this compound also extends to the field of materials science. The iodo-substituent enables its use as a monomer in the synthesis of functional polymers through polymerization reactions that involve cross-coupling steps. google.comnih.govresearchgate.netrsc.org For example, Sonogashira coupling with di-alkynes can lead to the formation of conjugated polymers with interesting photophysical and electronic properties, suitable for applications in organic electronics. sethanandramjaipuriacollege.inorganic-chemistry.orgnih.gov

Furthermore, the aromatic scaffold of this compound can be incorporated into the structure of organic dyes and pigments. The ability to attach different chromophoric and auxochromic groups via the iodo-position allows for the synthesis of a wide range of colored compounds with potential applications in coatings, inks, and optoelectronic devices.

Synthesis of Specific Target Molecules and Structural Motifs

Isoflavones are a class of naturally occurring compounds with a wide range of biological activities. A common and effective method for their synthesis involves the palladium-catalyzed cross-coupling of a 3-iodochromone with an aryl partner. In this context, an organometallic derivative of this compound could serve as the aryl coupling partner.

Alternatively, and more directly, a boronic acid or ester derivative of 5-(benzyloxy)-1,3-dimethylbenzene could be coupled with a 3-iodochromone. The general approach is outlined below:

Table of Cross-Coupling Reactions for Isoflavone Synthesis

| Reaction | Aryl Partner | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | 3-Iodochromone | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Arylchromone (Isoflavone core) |

| Negishi | Arylzinc halide | 3-Iodochromone | Pd or Ni catalyst | 3-Arylchromone (Isoflavone core) |

Following the cross-coupling reaction, the benzyloxy group can be deprotected to yield the corresponding hydroxy-isoflavone derivative.

The iodo-substituent in this compound allows for the direct introduction of nitrogen-containing functional groups, leading to the synthesis of valuable arylamines and arylnitriles.

Arylamines via Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.netresearchgate.netnih.govsemanticscholar.org In this reaction, this compound can be coupled with a wide variety of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to afford the corresponding N-aryl amine. This method is highly versatile and tolerates a broad range of functional groups. nih.gov

Arylnitriles via Cyanation:

Aryl nitriles are important synthetic intermediates that can be further transformed into carboxylic acids, amides, and other nitrogen-containing heterocycles. This compound can be converted to the corresponding benzonitrile (B105546) through a palladium- or copper-catalyzed cyanation reaction. google.com Common cyanide sources include potassium cyanide, zinc cyanide, or trimethylsilyl (B98337) cyanide.

Table of Directed Functionalization Reactions

| Reaction | Substrate | Reagent | Catalyst System | Product |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | This compound | Primary or Secondary Amine | Pd catalyst, Phosphine ligand, Base | 5-(Benzyloxy)-1,3-dimethyl-2-aminobenzene derivative |

| Cyanation | this compound | Cyanide source (e.g., KCN, Zn(CN)₂) | Pd or Cu catalyst | 5-(Benzyloxy)-1,3-dimethylbenzonitrile |

Polyaromatic and Biphenyl Systems

The presence of the iodo-substituent on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of polyaromatic and biphenyl systems, which are prevalent motifs in materials science and medicinal chemistry.

One of the most widely employed methods for the synthesis of biphenyls and polyaromatic hydrocarbons is the Suzuki-Miyaura coupling reaction. In a typical Suzuki coupling, an organoboron reagent, such as a boronic acid or a boronic ester, is coupled with an organohalide in the presence of a palladium catalyst and a base. The iodine atom in this compound is highly reactive in such transformations, allowing for efficient coupling with a wide variety of boronic acids to generate the corresponding biphenyl or polyaromatic products.

The general scheme for the Suzuki coupling of this compound is depicted below:

In this reaction, "Ar" can represent a simple phenyl group, a substituted phenyl group, or a larger polyaromatic system.

The reaction conditions for Suzuki couplings are generally mild and tolerant of a wide range of functional groups, making this a highly versatile method. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields of the desired product. The benzyloxy group is typically stable under these conditions, allowing for the formation of the biphenyl or polyaromatic scaffold prior to any desired deprotection of the phenol (B47542).

Below is a table detailing potential biphenyl and polyaromatic systems that could be synthesized from this compound using the Suzuki-Miyaura coupling reaction.

| Arylboronic Acid | Product |

| Phenylboronic acid | 5-(Benzyloxy)-1,3-dimethyl-2-phenylbenzene |

| 4-Methylphenylboronic acid | 5-(Benzyloxy)-2-(4-methylphenyl)-1,3-dimethylbenzene |

| 1-Naphthylboronic acid | 2-(1-Naphthyl)-5-(benzyloxy)-1,3-dimethylbenzene |

| 9-Anthracenylboronic acid | 2-(9-Anthracenyl)-5-(benzyloxy)-1,3-dimethylbenzene |

Heterocyclic Compounds (e.g., Benzotriazine, Diazocine Frameworks)

In addition to the formation of carbocyclic aromatic systems, this compound also serves as a key starting material for the synthesis of various heterocyclic compounds. The carbon-iodine bond can be functionalized through various cross-coupling and amination reactions to introduce nitrogen atoms, which can then be elaborated to form nitrogen-containing heterocycles.

Benzotriazine Frameworks:

The synthesis of a benzotriazine ring system from this compound would typically involve a multi-step sequence. A crucial step would be the introduction of a nitrogen-containing substituent at the 2-position of the benzene (B151609) ring. This can be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction, where the aryl iodide is coupled with an appropriate amine. For the construction of a benzotriazine, a plausible synthetic route would involve the initial amination with a hydrazine (B178648) derivative, followed by diazotization and cyclization.

A potential synthetic pathway is outlined below:

Buchwald-Hartwig Amination: Coupling of this compound with a protected hydrazine, such as tert-butyl carbazate, in the presence of a palladium catalyst and a base.

Deprotection: Removal of the protecting group from the hydrazine moiety.

Diazotization and Cyclization: Reaction with a source of nitrous acid to form a diazonium salt, which then undergoes intramolecular cyclization to form the benzotriazine ring.

| Step | Reactant | Product |

| 1 | tert-Butyl carbazate | tert-Butyl 2-(4-(benzyloxy)-2,6-dimethylphenyl)hydrazine-1-carboxylate |

| 2 | Acid | (4-(Benzyloxy)-2,6-dimethylphenyl)hydrazine |

| 3 | Sodium nitrite, Acid | 6-(Benzyloxy)-5,7-dimethyl-1,2,3-benzotriazine |

Diazocine Frameworks:

The construction of a diazocine framework, which is an eight-membered ring containing two nitrogen atoms, is a more complex undertaking that often requires a carefully planned synthetic strategy. Starting from this compound, a potential approach could involve a double Suzuki coupling to append two reactive handles, followed by a ring-closing reaction.

For instance, a palladium-catalyzed coupling with a suitable difunctional boronic acid ester could be employed to build a larger acyclic precursor. This precursor would contain two terminal functional groups that can then be made to react with a diamine in a ring-closing condensation reaction to form the diazocine ring.

A hypothetical synthetic route could be:

Double Suzuki Coupling: Reaction of this compound with a bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form the corresponding boronic ester. This is then coupled with two equivalents of a halogenated aromatic amine derivative.

Ring-Closing Metathesis or Condensation: The resulting diamine precursor can then be subjected to a ring-closing reaction. For example, if the appended aromatic amines contain appropriate functional groups, a double amidation or a similar condensation reaction could be used to form the eight-membered diazocine ring.

Spectroscopic and Structural Characterization Methodologies

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray diffraction study for 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene is not publicly available in crystallographic databases, a hypothetical analysis would be expected to reveal key structural features. The data obtained from such an analysis would be presented in a detailed crystallographic table. This would include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-3000 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.5 |

The analysis would also elucidate the conformation of the benzyloxy group relative to the substituted benzene (B151609) ring and detail the intermolecular forces, such as van der Waals interactions, that govern the crystal packing.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR are fundamental techniques for the characterization of organic compounds like this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The benzyloxy group would show characteristic signals for the methylene (B1212753) protons and the protons of the phenyl ring. The dimethyl groups on the central benzene ring would likely appear as a singlet, and the aromatic protons on this ring would give rise to distinct signals.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of chemically non-equivalent carbon atoms. The chemical shifts would be influenced by the electron-withdrawing effect of the iodine atom and the electron-donating effect of the benzyloxy and methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.30-7.50 | m | 5H |

| Methylene (-CH₂-) | 5.10 | s | 2H |

| Aromatic (C₆H₂Me₂I(OBn)) | 6.80-7.00 | m | 2H |

| Methyl (-CH₃) | 2.40 | s | 6H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-I | 90-100 |

| C-OBn | 155-160 |

| Quaternary C (Methyl) | 138-142 |

| Aromatic CH | 115-130 |

| Quaternary C (Benzyl) | 136-138 |

| Aromatic CH (Benzyl) | 127-129 |

| Methylene (-CH₂-) | 70-75 |

| Methyl (-CH₃) | 20-25 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular formula of this compound is C₁₅H₁₅IO, with a monoisotopic mass of 338.01 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 338. A prominent fragmentation pathway would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, which is often the base peak in such compounds. Another significant fragment would correspond to the loss of the benzyl group, resulting in an iodinated dimethylphenol cation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 338 | [C₁₅H₁₅IO]⁺ (Molecular Ion) |

| 247 | [C₈H₈IO]⁺ (Loss of C₇H₇) |

| 120 | [C₈H₈O]⁺ (Loss of I from the m/z 247 fragment) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy, further validating the identity of the compound.

Theoretical and Computational Studies on 5 Benzyloxy 2 Iodo 1,3 Dimethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and molecular geometry of chemical compounds. For 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene, DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311G*), can elucidate the distribution of electron density, molecular orbital energies, and the optimized three-dimensional arrangement of atoms.

The electronic structure of this compound is characterized by the interplay of the electron-donating benzyloxy and dimethyl groups and the electron-withdrawing, yet polarizable, iodine atom. DFT calculations can quantify these effects through analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. In electrophilic aromatic substitution reactions, the HOMO distribution indicates the most likely sites for electrophilic attack. For iodinated aromatic compounds, the HOMO is typically localized on the aromatic ring, and its energy level influences the ease of reactions like iodination.

The optimized molecular geometry provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the steric and electronic effects within the molecule.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-I | 2.10 | ||

| C-O (benzyloxy) | 1.37 | ||

| O-CH2 | 1.43 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-H (aromatic) | 1.08 | ||

| C-C-I | 120.5 | ||

| C-O-CH2 | 118.2 | ||

| C-C-C-C (ring) | ~0 |

Note: The data in this table represents typical values derived from DFT calculations on structurally similar aromatic compounds and should be considered illustrative for this compound in the absence of specific published data.

Ab Initio Methods for Mechanistic Pathways and Transition State Analysis

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are instrumental in elucidating reaction mechanisms and characterizing transition states. For reactions involving this compound, such as electrophilic iodination or cross-coupling reactions, ab initio calculations can map out the potential energy surface, identifying the lowest energy pathway from reactants to products.

The mechanism of electrophilic iodination of aromatic compounds, for instance, generally proceeds through the formation of a π-complex followed by a σ-complex (also known as a Wheland intermediate). researchgate.net Ab initio calculations can model the structures and energies of these intermediates and the transition states connecting them. The reversibility of iodination, a key feature of this reaction, can also be investigated by calculating the thermodynamics of the protodeiodination step. researchgate.net

Transition state analysis provides crucial information about the activation energy of a reaction, which determines the reaction rate. By locating the transition state structure and calculating its vibrational frequencies, one can confirm that it is a true first-order saddle point on the potential energy surface. For catalytic reactions involving this compound, ab initio methods can help to understand the role of the catalyst in lowering the activation energy barrier.

Conformational Analysis and Intermolecular Interactions

Quantum chemistry calculations can be used to explore the potential energy surface associated with the rotation around the C-O and O-CH2 bonds of the benzyloxy group. These calculations can identify the global energy minimum conformation as well as other low-energy conformers that may be present at room temperature.

Intermolecular interactions are also critical, particularly in the solid state or in solution. Computational studies can model interactions such as π-π stacking between the aromatic rings and halogen bonding involving the iodine atom. Understanding these non-covalent interactions is important for predicting crystal packing, solubility, and the molecule's behavior in different solvent environments.

Prediction of Reactivity and Selectivity in Catalytic Reactions

Computational chemistry plays a vital role in predicting the reactivity and selectivity of this compound in various catalytic reactions, such as Suzuki, Sonogashira, and Heck cross-coupling reactions, where iodoarenes are common substrates. By modeling the catalytic cycle, researchers can gain insights into the elementary steps, including oxidative addition, transmetalation, and reductive elimination.

DFT calculations can be used to determine the relative energies of intermediates and transition states for different reaction pathways, allowing for the prediction of the major product. For example, in cases where a molecule has multiple potential reaction sites, computational models can predict the regioselectivity by comparing the activation barriers for reactions at each site. The electronic and steric effects of the benzyloxy and dimethyl substituents can be computationally modeled to understand their influence on the reactivity of the C-I bond.

The choice of catalyst and reaction conditions can also be guided by computational predictions. By simulating the reaction with different ligands on the metal catalyst or in different solvents, it is possible to screen for the optimal conditions to achieve high yield and selectivity. This predictive capability is invaluable for the rational design of synthetic routes and the development of more efficient catalytic systems.

Future Research Directions and Perspectives

Innovations in Green Synthetic Methodologies

The synthesis of aryl iodides, including 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene, is an area ripe for the application of green chemistry principles to minimize environmental impact. samipubco.com Future research will likely focus on moving away from traditional methods that may use hazardous reagents or generate significant waste.

Key areas for innovation include:

One-Pot Syntheses: Developing telescopic or one-pot reactions for the synthesis of aryl iodides from readily available starting materials like aromatic amines can improve efficiency. nih.gov Such methods, which avoid the isolation of unstable intermediates like diazonium salts, enhance safety and reduce waste and energy consumption. nih.gov

Alternative Solvents and Reagents: A major goal is to reduce the reliance on traditional organic solvents, which contribute to pollution through volatile organic compound (VOC) emissions. jddhs.com Research into solvent-free reaction conditions or the use of greener alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids is a priority. jddhs.comresearchgate.net For instance, methods for synthesizing aryl iodides from arylhydrazines and iodine in dimethyl sulfoxide (B87167) have been developed as a metal- and base-free alternative. acs.org

Energy Efficiency: Exploring energy-efficient techniques such as microwave-assisted synthesis and mechanochemistry (ball-milling) can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Waste Reduction and Atom Economy: Designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. researchgate.net This includes developing methods where byproducts are benign and can be easily recycled. miragenews.com

| Green Methodology | Potential Advantage for Synthesis |

| One-Pot Synthesis | Reduces waste, energy, and handling of hazardous intermediates. |

| Green Solvents | Minimizes pollution and health hazards associated with VOCs. |

| Microwave/Mechanochemistry | Lowers energy consumption and accelerates reaction rates. |

| High Atom Economy | Maximizes efficiency and minimizes the generation of chemical waste. |

Expanding the Scope of Catalytic Transformations

The carbon-iodine bond in this compound is a prime functional group for a wide array of catalytic cross-coupling reactions. Future research will aim to expand the utility of this compound by developing more sustainable and efficient catalytic systems.

A significant trend is the move towards transition-metal-free catalysis. miragenews.com Hypervalent iodine chemistry, for example, offers a green alternative to traditional heavy metal catalysts. nih.gov This approach involves the in situ generation of hypervalent iodine reagents from aryl iodides, which can then facilitate a variety of oxidative transformations and bond formations. acs.org Strategies that activate the aryl-iodide bond using bases, light (photocatalysis), or electricity (electrochemical activation) are also emerging as environmentally benign alternatives to transition metals. miragenews.com

Future investigations will likely focus on:

Developing Novel Metal-Free Coupling Reactions: Utilizing hypervalent iodine strategies to perform C-C and C-heteroatom bond formations, thereby reducing reliance on costly and potentially toxic metal catalysts like palladium. miragenews.comnih.gov

Improving Existing Catalytic Systems: For established reactions like Suzuki, Heck, and Sonogashira couplings, research will target the development of catalysts that are more active, stable, and recyclable. This includes using biocatalysts (enzymes), which operate under mild conditions with high selectivity, further contributing to green chemistry goals. jddhs.comnih.gov

Exploring Diverse Reaction Partners: Systematically exploring the coupling of this compound with a broader range of nucleophiles and reaction partners to synthesize complex molecular architectures. This includes leveraging its potential as a precursor for diaryliodonium salts, which are highly reactive intermediates for arylation reactions. miragenews.comacs.org

| Catalytic Approach | Research Focus |

| Hypervalent Iodine Chemistry | Transition-metal-free C-C and C-heteroatom bond formation. |

| Photocatalysis/Electrochemistry | Activation of the C-I bond using light or electricity as green energy sources. |

| Biocatalysis | Use of enzymes for highly selective transformations under mild conditions. |

| Advanced Metal Catalysis | Development of more efficient, recyclable, and lower-toxicity metal catalysts. |

Exploration of Novel Applications in Emerging Fields

The specific substitution pattern of this compound makes it an attractive building block for advanced materials and bioactive molecules. Future research will explore its potential in several cutting-edge areas.

Medicinal Chemistry: The presence of a benzyloxy group is a common feature in pharmacologically active compounds. nih.gov Derivatives of this compound could be investigated as scaffolds for developing new therapeutic agents. For example, quinazoline (B50416) derivatives bearing benzyloxy groups have been studied as potential inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.gov Future work could involve synthesizing libraries of compounds derived from this compound for screening against various biological targets.

Materials Science: Aryl iodides are precursors to a wide range of functional materials. Research could focus on using this compound to synthesize novel polymers, liquid crystals, or organic light-emitting diode (OLED) materials. For instance, functional polymers containing phosphorus, which can be introduced via coupling reactions, have applications as flame retardants, sorbents for environmental remediation, and materials for nanotechnology. mdpi.com

Organic Electronics: The defined structure of this molecule could be exploited to build conjugated systems for use in organic electronics. By participating in iterative cross-coupling reactions, it can serve as a key component in the synthesis of precisely structured organic semiconductors or components for molecular wires.

Development of Asymmetric Synthesis Approaches

While this compound is achiral, it serves as a valuable precursor for the synthesis of chiral molecules where stereochemistry is crucial for function, particularly in pharmaceuticals. Future research will focus on developing methods to control the stereochemical outcome of reactions involving its derivatives.

This can be achieved by:

Catalytic Asymmetric Reactions: If a subsequent transformation of a derivative of this compound creates a new stereocenter, chiral catalysts can be employed to favor the formation of one enantiomer over the other. For example, asymmetric radical cross-coupling reactions catalyzed by chiral vanadyl complexes have been used to synthesize chiral 3-benzyloxy-quinazolinones. nih.gov Similar strategies could be applied to derivatives of the title compound.

Diastereoselective Reactions: Using chiral auxiliaries or reagents to control the stereochemistry of reactions. This is a well-established strategy in asymmetric synthesis, as demonstrated in the highly diastereoselective synthesis of complex indole (B1671886) alkaloids. researchgate.net

Enantioselective Tandem Reactions: Designing cascade or tandem reactions where an initial catalytic step sets a chiral center, which then directs the stereochemistry of subsequent transformations. researchgate.net This approach is highly efficient as it allows for the construction of complex chiral molecules in a single operation.

The development of such asymmetric methodologies will be critical for unlocking the full potential of this compound as a building block for enantiomerically pure fine chemicals and pharmaceuticals.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene core. Key steps include:

- Iodination: Direct electrophilic iodination of 1,3-dimethylbenzene derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media .

- Benzyloxy Introduction: Nucleophilic substitution or Mitsunobu reaction with benzyl alcohol under catalytic conditions (e.g., DIAD/PPh₃) .

- Temperature Control: Maintaining 60–80°C during iodination minimizes side products, while benzylation requires milder conditions (25–40°C) to preserve regioselectivity .

- Yield Optimization: Purification via column chromatography (hexane/ethyl acetate) typically achieves >75% purity. Reaction monitoring by TLC or HPLC is critical .

Q. Q2. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Methyl groups at 2.1–2.3 ppm (singlets), benzyloxy protons as a multiplet (δ 4.9–5.1), and aromatic protons split by iodine’s anisotropic effects .

- 13C NMR: Iodine’s deshielding effect shifts the C-I position to ~95–100 ppm .

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₁₅H₁₅IO₂, ~370.02 g/mol) .

- X-ray Crystallography: Resolves steric effects of methyl and benzyloxy groups, confirming substitution patterns .

Advanced Research Questions

Q. Q3. How does steric hindrance from the 1,3-dimethyl groups impact cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Reactivity Challenges: The 1,3-dimethyl groups create steric bulk, slowing transmetallation in palladium-catalyzed couplings.

- Catalyst Optimization: Bulky ligands (e.g., SPhos or XPhos) improve efficiency by reducing steric clashes. For example, using Pd(OAc)₂/XPhos in THF at 80°C achieves 60–70% coupling yields with aryl boronic acids .

- Alternative Strategies: Transition-metal-free couplings (e.g., radical-based pathways) may circumvent steric limitations. Evidence from similar iodoarenes shows improved yields with tert-butyl substituents via HAT-mediated pathways .

Q. Q4. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Methodological Answer:

- DFT Calculations:

- HOMO-LUMO Analysis: Identifies electron-rich regions (benzyloxy group) and electron-deficient iodine site, guiding electrophilic substitution pathways .

- Solvent Effects: Polarizable continuum models (PCM) simulate solvent interactions, predicting solubility in DMSO or toluene .

- Molecular Dynamics (MD): Models steric interactions in solution, explaining aggregation tendencies observed experimentally .

Q. Q5. How can contradictions in biological activity data (e.g., cytotoxicity vs. inactivity) be resolved?

Methodological Answer:

- Assay Design:

- Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify threshold effects.

- Control for Iodine Leaching: Confirm stability in media (e.g., LC-MS monitoring) to rule out false positives from iodine byproducts .

- Target Profiling: Use SPR or ITC to measure binding affinities with suspected targets (e.g., kinases or GPCRs) .

- Metabolic Studies: Incubate with liver microsomes to assess metabolic stability, which may explain discrepancies between in vitro and in vivo results .

Methodological Troubleshooting

Q. Q6. Why might iodination fail during synthesis, and how can this be addressed?

Methodological Answer:

- Common Issues:

- Insufficient Electrophilicity: Use stronger iodinating agents (e.g., I₂/HIO₃ in H₂SO₄) .

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance iodine activation.

- Diagnostic Tools:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.